3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione

STAT3 inhibitor Glioblastoma Selectivity

3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione is a rationally designed thiazolidine-2,4-dione derivative that functions as a highly selective, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) tyrosine phosphorylation. Marketed under the research code SS-4, it demonstrates potent, on-target activity against glioblastoma (GBM) models, differentiating it from broad-spectrum thiazolidinedione hypoglycemics or less selective STAT3 probes.

Molecular Formula C20H16N2O2S
Molecular Weight 348.4 g/mol
Cat. No. B12202224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione
Molecular FormulaC20H16N2O2S
Molecular Weight348.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=O)C(SC2=O)NC3=CC=CC4=CC=CC=C43
InChIInChI=1S/C20H16N2O2S/c1-13-9-11-15(12-10-13)22-19(23)18(25-20(22)24)21-17-8-4-6-14-5-2-3-7-16(14)17/h2-12,18,21H,1H3
InChIKeyGINLKSVDZWSTOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione (SS-4) Procurement Evidence Baseline


3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione is a rationally designed thiazolidine-2,4-dione derivative that functions as a highly selective, small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) tyrosine phosphorylation [1]. Marketed under the research code SS-4, it demonstrates potent, on-target activity against glioblastoma (GBM) models, differentiating it from broad-spectrum thiazolidinedione hypoglycemics or less selective STAT3 probes.

Why Generic Thiazolidinedione Substitution Fails for STAT3-Targeted Glioblastoma Research


Generic substitution among thiazolidine-2,4-dione compounds is not feasible due to the profound target-specificity driven by the 3-(4-methylphenyl) and 5-(naphthalen-1-ylamino) substitution pattern. While classical thiazolidinediones (e.g., rosiglitazone) act as PPAR-γ agonists for metabolic indications, SS-4 was computationally designed to bind the STAT3 SH2 domain, a distinct therapeutic pocket [1]. Its selective inhibition of STAT3 Y705 phosphorylation (IC50 ~100 nM) without affecting STAT1 or STAT2 phosphorylation confirms that its functional profile is structurally encoded and cannot be replicated by other in-class compounds [1].

Quantitative Differentiation Evidence for 3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione (SS-4)


Comparative STAT3 Y705 Phosphorylation Inhibition vs. the Clinical Inhibitor WP1066

SS-4 demonstrates superior selectivity for STAT3 Y705 phosphorylation compared to the phase 1 clinical STAT3 inhibitor WP1066. While SS-4 strongly inhibited STAT3 Y705 phosphorylation in MT330 and LN229 GBM cells without affecting STAT1 Y701 or STAT2 Y690 phosphorylation, WP1066 is a known multi-kinase inhibitor with broader activity. This head-to-head selectivity comparison was explicitly made, establishing SS-4 as the more target-specific tool compound for STAT3-dependent glioblastoma research [1].

STAT3 inhibitor Glioblastoma Selectivity

Antiproliferative Potency in GBM Cells vs. Non-Tumorigenic STAT3-Knockout Controls

SS-4 inhibited proliferation and induced apoptosis in MT330 and LN229 GBM cells with an IC50 of approximately 100 nM. Its antiproliferative effect was lost in STAT3 knockout (STAT3KO) cells and restored upon re-expression of wild-type STAT3, confirming on-target dependence. This genetic validation provides quantitative confidence that the observed cellular activity is directly due to STAT3 inhibition rather than general cytotoxicity [1].

Antiproliferative Glioblastoma Target engagement

In Vivo Intracranial Tumor Growth Reduction vs. Established Orthotopic Xenograft Baseline

In an orthotopic intracranial GBM xenograft model, SS-4 markedly reduced tumor growth compared to vehicle-treated controls. This provides a critical in vivo proof-of-concept that differentiates SS-4 from many STAT3 inhibitors that lack demonstrated brain tumor efficacy [1].

In vivo efficacy Orthotopic xenograft GBM

Highest-Value Application Scenarios for 3-(4-Methylphenyl)-5-(naphthalen-1-ylamino)-1,3-thiazolidine-2,4-dione (SS-4)


Glioblastoma Stem Cell and STAT3-Dependency Pathway Dissection

SS-4 is optimally deployed as a chemical probe to dissect STAT3-dependent signaling in glioblastoma stem cells (GSCs). Based on its nanomolar IC50 and genetic validation in STAT3-knockout models, researchers can confidently use SS-4 to distinguish STAT3-mediated proliferation and survival signals from STAT1/STAT2 crosstalk, a limitation of less selective inhibitors like WP1066 [1].

Preclinical Orthotopic GBM Model Lead Optimization

Given its demonstrated ability to markedly reduce intracranial tumor xenograft growth, SS-4 serves as a validated in vivo lead compound for medicinal chemistry optimization programs targeting GBM. Its thiazolidine-2,4-dione core provides synthetic tractability for SAR exploration while maintaining blood-brain barrier penetration implied by its orthotopic efficacy [1].

STAT3-SH2 Domain Probe for Biophysical and Structural Studies

SS-4 was computationally designed to interact with the STAT3 SH2 domain. Procurement for biophysical assays (e.g., surface plasmon resonance, X-ray crystallography) is justified by its rationally designed binding mode, offering a well-characterized scaffold for studying STAT3 dimerization inhibition [1].

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